Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate
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Overview
Description
Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate typically involves the formation of the azetidine ring followed by functionalization. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Used as a rigid linker in PROTAC development.
Uniqueness
Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate |
InChI |
InChI=1S/C14H19NO2/c1-11(13-6-4-3-5-7-13)15-9-12(10-15)8-14(16)17-2/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
QHUGRBBJQCYCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)CC(=O)OC |
Origin of Product |
United States |
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